REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1N.N([O-])=O.[Na+].N#N.[BrH:19]>C(O)(=O)C.O.[Cu]Br>[Br:19][C:3]1[C:2]([Br:1])=[CH:10][C:9]([CH3:11])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(C(=O)O)=CC(=C1)C)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
690 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
copper (I) bromide
|
Quantity
|
2.15 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |